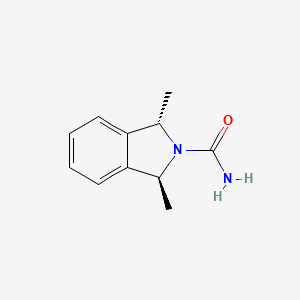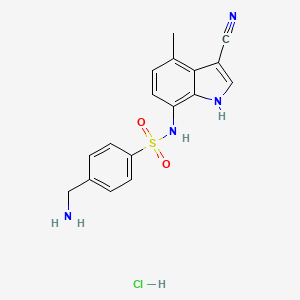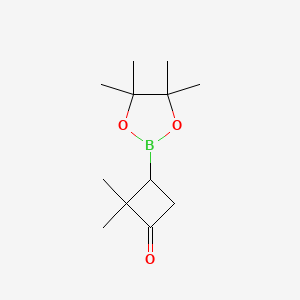
3-Oxopiperidine-1-carbonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxopiperidine-1-carbonylchloride is a chemical compound with the molecular formula C6H8ClNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Oxopiperidine-1-carbonylchloride can be synthesized through several methods. One common approach involves the reaction of piperidine with phosgene (COCl2) under controlled conditions to introduce the carbonyl chloride group. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Safety measures are crucial due to the toxic nature of phosgene .
Análisis De Reacciones Químicas
Types of Reactions: 3-Oxopiperidine-1-carbonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: Reduction of the carbonyl group can yield piperidine derivatives with different functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Catalysts: Transition metal catalysts, such as palladium or platinum, can facilitate certain reactions.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
Reduced Piperidine Derivatives: Obtained via reduction reactions.
Cyclized Heterocycles: Resulting from cyclization processes.
Aplicaciones Científicas De Investigación
3-Oxopiperidine-1-carbonylchloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: It plays a role in the synthesis of drugs targeting neurological disorders and other diseases.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-oxopiperidine-1-carbonylchloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its use in forming various derivatives and its role in biological systems as an enzyme inhibitor .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by reacting with active site residues.
Signal Transduction: It may interfere with signaling pathways by modifying key proteins.
Comparación Con Compuestos Similares
3-Oxopiperidine-1-carbonylchloride can be compared with other piperidine derivatives:
1-Boc-3-piperidone: Similar in structure but contains a tert-butoxycarbonyl (Boc) protecting group.
4-Piperidone: Lacks the carbonyl chloride group and has different reactivity.
N-Boc-3-pyrrolidinone: A related compound with a pyrrolidine ring instead of piperidine.
Uniqueness: The presence of the carbonyl chloride group in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Propiedades
Fórmula molecular |
C6H8ClNO2 |
|---|---|
Peso molecular |
161.58 g/mol |
Nombre IUPAC |
3-oxopiperidine-1-carbonyl chloride |
InChI |
InChI=1S/C6H8ClNO2/c7-6(10)8-3-1-2-5(9)4-8/h1-4H2 |
Clave InChI |
IICZJSUZXLJWQX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CN(C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B13581852.png)



![2-[(4-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13581859.png)
![2-[4-(4-Chlorobenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B13581868.png)





![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13581923.png)

![[3-(Methylamino)propyl]phosphonic acid](/img/structure/B13581946.png)
